molecular formula C27H23O2P B1625137 (3-PHENOXY-2-OXOPROPYLIDENE)TRIPHENYLPHOSPHORANE CAS No. 33502-03-3

(3-PHENOXY-2-OXOPROPYLIDENE)TRIPHENYLPHOSPHORANE

Cat. No.: B1625137
CAS No.: 33502-03-3
M. Wt: 410.4 g/mol
InChI Key: ZGDFXYHVIFUFEX-UHFFFAOYSA-N
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Description

(3-PHENOXY-2-OXOPROPYLIDENE)TRIPHENYLPHOSPHORANE, also known as 1-phenoxy-3-(triphenyl-λ5-phosphanylidene)propan-2-one, is a research chemical with the molecular formula C27H23O2P and a molecular weight of 410.44 g/mol. This compound is primarily used in various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-PHENOXY-2-OXOPROPYLIDENE)TRIPHENYLPHOSPHORANE typically involves the reaction of triphenylphosphine with a suitable precursor, such as 3-phenoxy-2-oxopropanal. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a solvent like dichloromethane or tetrahydrofuran (THF) and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-PHENOXY-2-OXOPROPYLIDENE)TRIPHENYLPHOSPHORANE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to yield phosphine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphine derivatives. Substitution reactions result in the formation of various substituted phosphoranes.

Scientific Research Applications

(3-PHENOXY-2-OXOPROPYLIDENE)TRIPHENYLPHOSPHORANE has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-PHENOXY-2-OXOPROPYLIDENE)TRIPHENYLPHOSPHORANE involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific reaction it undergoes. For instance, in oxidation reactions, it targets oxidizing agents, while in substitution reactions, it interacts with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • (3-Phenoxy-2-oxopropylidene)triphenylphosphorane
  • Triphenylphosphine oxide
  • Triphenylphosphine

Uniqueness

This compound is unique due to its phenoxy group, which imparts distinct reactivity and properties compared to other phosphoranes. This makes it particularly valuable in specific synthetic applications where such reactivity is desired.

Properties

IUPAC Name

1-phenoxy-3-(triphenyl-λ5-phosphanylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23O2P/c28-23(21-29-24-13-5-1-6-14-24)22-30(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,22H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDFXYHVIFUFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451952
Record name 1-Phenoxy-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33502-03-3
Record name 1-Phenoxy-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phenoxyacetylmethyltriphenylphosphonium chloride (10 g, 22.40 mmol) was suspended in 250 ml water with a few crystals of phenolphthalien added as an indicator. Sodium hydroxide (5%) was added dropwise until the vigorously stirred mixture turned pink. The white solid was collected, washed with water, and dried in a desicator, weight 9 g (98%); mp 127-128.5; ir (KBr, cm-1) 1595, 1580, 1540, 1480, 1435, 1400, 1225, 1105, 1045, 870; nmr (DCCl3, ppm) 7.90-6.90 (m, 21H), 4.53 (s, 2H).
Name
Phenoxyacetylmethyltriphenylphosphonium chloride
Quantity
10 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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O=C(COc1ccccc1)C[P+](c1ccccc1)(c1ccccc1)c1ccccc1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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